molecular formula C11H13NO2 B1594732 N-(2-Hydroxybenzoyl)pyrrolidine CAS No. 98841-68-0

N-(2-Hydroxybenzoyl)pyrrolidine

Cat. No.: B1594732
CAS No.: 98841-68-0
M. Wt: 191.23 g/mol
InChI Key: LELBEJMWNJWJDG-UHFFFAOYSA-N
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Description

N-(2-Hydroxybenzoyl)pyrrolidine, also known as 1-Salicyloylpyrrolidine, is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is characterized by the presence of a pyrrolidine ring attached to a salicyloyl group, which imparts unique chemical properties to the compound.

Preparation Methods

The synthesis of N-(2-Hydroxybenzoyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with alpha,alpha,alpha-Trifluoro-o-cresol in the presence of sodium hydroxide and water in 1,4-dioxane at 75°C for 18.5 hours . This reaction yields this compound with a high degree of purity.

Chemical Reactions Analysis

N-(2-Hydroxybenzoyl)pyrrolidine undergoes several types of chemical reactions, including:

Scientific Research Applications

N-(2-Hydroxybenzoyl)pyrrolidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-Hydroxybenzoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can act as a nucleophile, participating in various biochemical reactions. The salicyloyl group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

N-(2-Hydroxybenzoyl)pyrrolidine can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a pyrrolidine ring and a salicyloyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-hydroxyphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10-6-2-1-5-9(10)11(14)12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELBEJMWNJWJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279923
Record name N-(2-Hydroxybenzoyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98841-68-0
Record name N-(2-Hydroxybenzoyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Hydroxybenzoyl)pyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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